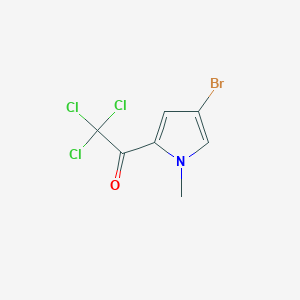

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone

Overview

Description

Preparation Methods

Bromination of 2-Trichloroacetylpyrrole Derivatives

The core strategy involves brominating 2-trichloroacetylpyrrole (or its N-methyl analog) at the 4-position of the pyrrole ring. This method is scalable and reproducible, with variations in catalysts and workup protocols.

Bromine-Mediated Bromination in Halogenated Solvents

Procedure :

- Substrate : 2-Trichloroacetylpyrrole (1.0 equiv) dissolved in chloroform (CHCl₃) or carbon tetrachloride (CCl₄).

- Catalyst : Iodine (I₂, 0.1–1 mol%) at 0°C.

- Bromine Addition : Bromine (Br₂, 1.0–1.1 equiv) added dropwise.

- Workup : Washing with Na₂S₂O₃ (to quench excess Br₂), NaHCO₃, and brine.

Key Data :

| Source | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| CCl₄ | I₂ | 0 | 98 | |

| CHCl₃ | None | -10 to 20 | 93 | |

| CHCl₃ | None | 0→RT | 57 |

Mechanistic Insight :

Electrophilic bromination occurs preferentially at the 4-position due to the electron-withdrawing effect of the trichloroacetyl group, directing Br⁺ to the para position. Iodine enhances reactivity by polarizing Br₂ molecules.

Alternative Halogenation Conditions

Sulfuric Acid–Glacial Acetic Acid System :

- Bromine (1.2 equiv) in H₂SO₄/AcOH at 60°C achieves 73% yield but requires careful temperature control to avoid over-bromination.

Manganese(II) Acetate–Triethylamine :

- A redox system using Mn(OAc)₂ and Et₃N in acetone at 50–60°C provides moderate yields (60–70%) but is less common due to side reactions.

N-Methylation Strategies

The 1-methyl group is introduced either before or after bromination , depending on the starting material.

Pre-Bromination N-Methylation

Procedure :

- Substrate : 1-Methylpyrrole synthesized via alkylation of pyrrole with methyl iodide (CH₃I) under basic conditions.

- Trichloroacetylation : Reaction with trichloroacetyl chloride (Cl₃CCOCl) in dichloromethane (DCM).

- Bromination : As described in Section 2.1.

Challenges :

- N-Methylation must precede trichloroacetylation to avoid competing reactions at the nitrogen.

- Low regioselectivity if bromination is attempted on unprotected N-methylpyrroles.

Post-Bromination N-Methylation

Procedure :

- Substrate : 4-Bromo-2-trichloroacetyl-1H-pyrrole (from Section 2.1).

- Methylation : Treatment with methyl triflate (CF₃SO₃CH₃) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of K₂CO₃.

Yield : 80–85% after purification by column chromatography (hexane/EtOAc).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Bromine in CCl₄/I₂ | High yield (98%), short reaction time | Requires toxic CCl₄ |

| Bromine in CHCl₃ | No catalyst, scalable | Lower yield (93%) |

| Post-Bromination Methylation | Flexible for late-stage modification | Multi-step, lower overall yield |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The trichloromethyl ketone group can be reduced to the corresponding alcohol or hydrocarbon.

Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2-carboxylic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of 1-(4-substituted-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone derivatives.

Reduction: Formation of 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanol.

Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Specifically, it has shown promise in:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antibacterial properties against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the presence of the trichloroacetyl group .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of more complex molecules used in drug development. Its ability to undergo nucleophilic substitution reactions makes it a valuable precursor for creating:

- Pyrrole-based Pharmaceuticals : The bromine atom can be replaced with various nucleophiles, leading to new derivatives with enhanced biological activity .

Agricultural Applications

Due to its structural characteristics, this compound has been explored as a potential pesticide or herbicide. The efficacy of similar trichloroacetyl compounds in disrupting plant growth suggests that this compound could be developed into a viable agricultural chemical .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone involves its interaction with specific molecular targets and pathways. The brominated pyrrole ring and trichloromethyl ketone group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone

- CAS Number : 1379670-84-4 (also reported as 1337993-67-5 in commercial contexts) .

- Molecular Formula : C₉H₄BrCl₃N₂O

- Molecular Weight : 342.40 g/mol .

- Structural Features : The compound consists of a methyl-substituted pyrrole ring with a bromo group at the 4-position and a trichloroacetyl (-COCCl₃) group at the 2-position.

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one

- CAS : 1337993-67-5 .

- Key Difference : Lacks the trichloroacetyl group, replaced by a simple acetyl (-COCH₃) group.

- Impact : Reduced electronegativity and steric bulk compared to the trichloro derivative, likely lowering melting points and altering reactivity in nucleophilic substitutions .

1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone

- CAS : 202286-27-9 .

- Key Difference : Bromo and methyl groups are positioned at the 5- and 4-positions, respectively, altering electronic distribution on the pyrrole ring.

- Impact : Positional isomerism may influence regioselectivity in further functionalization reactions .

Heterocyclic Core Modifications

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a)

- CAS: Not explicitly listed; referenced in .

- Key Difference : Replaces pyrrole with a pyrrolopyridine ring, introducing a nitrogen atom in the fused aromatic system.

2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone

- CAS: Not provided; crystal structure reported .

- Key Difference : Substitutes pyrrole with a triazole ring linked to a bromophenyl group.

- Impact : The triazole ring increases polarity and hydrogen-bonding capacity, influencing solubility and crystallinity .

Substituent Variations on the Ethanone Moiety

2-Bromo-1-(4-hydroxyphenyl)ethanone

- CAS: Not provided; structure reported in .

- Key Difference : Replaces the pyrrole ring with a hydroxyphenyl group.

- Impact : The hydroxyl group enhances hydrophilicity and participation in hydrogen bonding, contrasting with the lipophilic trichloro group in the target compound .

Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-

- CAS : 65686-85-3 .

- Key Difference : Trifluoroacetyl group instead of trichloroacetyl, attached to a chlorophenyl ring.

- Impact : Fluorine’s higher electronegativity may increase stability against hydrolysis but reduce electrophilicity compared to chlorine .

Melting Points

Insight : The presence of fused heterocycles (e.g., pyrrolopyridine in 9a) significantly elevates melting points due to enhanced intermolecular interactions .

Reactivity

Biological Activity

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone is a compound of interest due to its potential biological activities. The structure features a pyrrole ring substituted with a bromo group and a trichloroethanone moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects in various biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent. Below are detailed findings from various research studies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogen atoms (like bromine and chlorine) is often associated with increased antimicrobial efficacy due to their ability to disrupt microbial cell membranes.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 4-Bromo-1-methylpyrrole | 50 | Bactericidal |

| This compound | TBD | TBD |

Note: TBD indicates data that is yet to be determined or published.

Anticancer Properties

Several studies have investigated the cytotoxic effects of pyrrole derivatives against various cancer cell lines. For instance, compounds that incorporate pyrrole rings have shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluating the effects of similar pyrrole compounds on human cancer cell lines reported IC50 values indicating significant cytotoxicity. The mechanism was attributed to the disruption of cellular signaling pathways involved in cell growth and survival.

Table 2: Cytotoxicity Data

Neuroprotective Effects

Neuroprotective properties have also been attributed to pyrrole derivatives. These compounds may exert protective effects against oxidative stress and inflammation in neuronal cells.

Research Findings

In vitro studies have shown that similar compounds can reduce neuronal cell death induced by oxidative stress markers. This suggests a potential application in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Bromine Substitution : Enhances antimicrobial activity.

- Trichloro Group : Contributes to cytotoxicity through interaction with cellular components.

- Pyrrole Ring : Essential for maintaining biological activity across various assays.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone?

The synthesis typically involves halogenation and functionalization of the pyrrole backbone. A common approach is bromination of 1-methylpyrrole derivatives under controlled conditions. For example, bromination using -bromosuccinimide (NBS) in dichloromethane at 0–5°C can selectively introduce bromine at the 4-position of the pyrrole ring . Subsequent trichloroacetylation may employ trichloroacetyl chloride in the presence of Lewis acids (e.g., ) to achieve high regioselectivity. Reaction monitoring via TLC and optimization of stoichiometry (1:1.2 molar ratio of pyrrole to trichloroacetyl chloride) are critical to minimize byproducts .

Q. What purification methods are recommended for this compound?

Recrystallization from ethanol/water mixtures (70:30 v/v) is effective for removing unreacted starting materials. For higher purity (>95%), column chromatography using silica gel and a hexane/ethyl acetate gradient (8:2 to 6:4) resolves trichloroacetylated byproducts. Automated flash chromatography systems enhance reproducibility for gram-scale syntheses . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. Which spectroscopic techniques are essential for characterization?

- NMR : -NMR (CDCl) identifies the methyl group on the pyrrole (δ 3.8–4.0 ppm) and the deshielded carbonyl carbon (δ 170–175 ppm in -NMR).

- MS : High-resolution ESI-MS confirms the molecular ion peak at 312.89 (calculated for ) .

- IR : Strong absorbance at 1720–1740 cm confirms the trichloroacetyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from synthetic intermediates?

Discrepancies in NMR splitting patterns or unexpected MS fragments often stem from tautomerism in the pyrrole ring or residual solvents. Computational modeling (DFT at the B3LYP/6-31G* level) predicts stable tautomers and validates experimental data . Isotopic labeling (e.g., -pyrrole) can clarify ambiguous assignments in heteronuclear correlation spectra (HMBC) .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

Crystallization difficulties due to the compound’s high symmetry and halogen-heavy composition require slow evaporation from DMSO/ethanol mixtures. Twinning, a common issue, is mitigated using the SHELXL TWIN command with a BASF parameter refinement. Flack parameter analysis (-parameter) resolves enantiomeric ambiguity in non-centrosymmetric space groups .

Q. How does the compound’s stability vary under different experimental conditions?

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with stability in aprotic solvents (e.g., DMF, THF) but hydrolysis in aqueous acidic/basic conditions. For long-term storage, anhydrous environments (<5% humidity) at –20°C are recommended. Kinetic studies (UV-Vis monitoring at 300 nm) show a half-life of 48 hours in pH 7.4 buffer .

Q. What role does this compound play in multicomponent reactions for heterocyclic synthesis?

The trichloroacetyl group acts as a strong electrophile in Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, coupling with substituted anilines in /THF yields pyrrole-fused quinoline derivatives. Mechanistic studies (Hammett plots, ) confirm rate-limiting electrophilic attack .

Q. Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

Discrepancies in antimicrobial assays (e.g., MIC values) may arise from variations in bacterial strain susceptibility or compound solubility. Normalize data using log-adjusted activity curves and include positive controls (e.g., ciprofloxacin). Meta-analysis of dose-response relationships (Hill slopes) identifies outliers .

Q. Why do computational predictions sometimes mismatch experimental reactivity?

DFT models often underestimate steric effects from the bulky trichloroacetyl group. Hybrid QM/MM simulations incorporating solvent effects (e.g., COSMO-RS) improve accuracy. Experimental validation via kinetic isotope effects (KIEs) reconciles theoretical transition states with observed rates .

Properties

IUPAC Name |

1-(4-bromo-1-methylpyrrol-2-yl)-2,2,2-trichloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl3NO/c1-12-3-4(8)2-5(12)6(13)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKQFKKFOGVZGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461399 | |

| Record name | 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184643-69-4 | |

| Record name | 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.